Cas no 77261-93-9 (1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-)

1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-
- 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
- AKOS005093303
- 77261-93-9
- 4T-0660
- MFCD03102817
- 2-(4-chlorophenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- 2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- DTXSID40404927
-
- MDL: MFCD03102817
- インチ: InChI=1S/C15H12ClNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18)
- InChIKey: MBAGVOSRMBZBQA-UHFFFAOYSA-N
- ほほえんだ: C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 289.03296
- どういたいしつりょう: 289.0328129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 29.1
1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 4T-0660-50MG |
2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
77261-93-9 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB300165-100mg |
2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; . |
77261-93-9 | 100mg |
€283.50 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-25mg |
2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |
77261-93-9 | 98% | 25mg |
¥1293.00 | 2024-07-28 | |
Ambeed | A917002-25mg |
2-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
77261-93-9 | 90% | 25mg |
$128.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-2mg |
2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |
77261-93-9 | 98% | 2mg |
¥536.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-10mg |
2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |
77261-93-9 | 98% | 10mg |
¥872.00 | 2024-07-28 | |
abcr | AB300165-100 mg |
2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; . |
77261-93-9 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-20mg |
2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |
77261-93-9 | 98% | 20mg |
¥1092.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615674-1mg |
2-(4-Chlorophenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one |
77261-93-9 | 98% | 1mg |
¥473.00 | 2024-07-28 | |
Key Organics Ltd | 4T-0660-5MG |
2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
77261-93-9 | >90% | 5mg |
£46.00 | 2025-02-09 |
1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro- 関連文献
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1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro-に関する追加情報
1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro
1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro is a compound with the CAS registry number 77261-93-9. This molecule belongs to the class of benzothiazepines, which are heterocyclic compounds with a fused benzene ring and a thiazepine ring. The compound's structure features a benzothiazepine skeleton with a 4(5H)-one substituent and a 4-chlorophenyl group attached at the 2-position. This unique structure contributes to its potential applications in various fields, particularly in pharmaceutical research and organic synthesis.
Recent studies have highlighted the significance of benzothiazepines in drug discovery. The 4(5H)-one functionality in this compound has been shown to exhibit interesting pharmacological properties, including antioxidant activity, anti-inflammatory effects, and potential neuroprotective properties. Researchers have explored the role of such compounds in mitigating oxidative stress and inflammation, which are key contributors to various chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The presence of the 4-chlorophenyl group in 1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro introduces additional electronic and steric effects into the molecule. This substituent enhances the compound's stability and bioavailability, making it a promising candidate for further pharmacological evaluations. Studies have demonstrated that such chlorinated aromatic groups can improve the compound's solubility in biological media, thereby enhancing its therapeutic potential.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving the coupling of appropriate aromatic precursors with thiazepine derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing such complex heterocycles. These methods not only reduce production costs but also align with current sustainability goals in the pharmaceutical industry.
The application of 1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro extends beyond pharmacology. Its structural versatility makes it a valuable building block in organic synthesis. Researchers have utilized this compound as an intermediate in constructing more complex molecules with diverse biological activities. For instance, its use as a precursor in the synthesis of kinase inhibitors has shown promise in targeting specific signaling pathways involved in cancer progression.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide high-resolution data that aids in understanding the compound's stereochemistry and reactivity. Furthermore, computational chemistry tools have been employed to predict the compound's interactions with biological targets, offering insights into its potential therapeutic applications.
In conclusion, 1,5-Benzothiazepin-4(5H)-one, 2-(4-chlorophenyl)-2,3-dihydro (CAS No: 77261-93-9) is a versatile compound with significant potential in pharmaceutical research and organic synthesis. Its unique structure and functional groups make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover its full spectrum of biological activities and applications, this compound is poised to play a crucial role in advancing medical science.
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